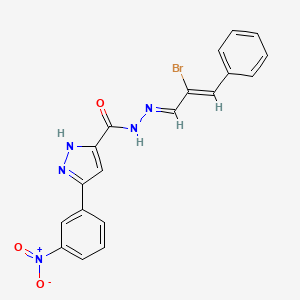

N'-(2-Bromo-3-phenylallylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide

Description

N'-(2-Bromo-3-phenylallylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-3-carbohydrazide derivative characterized by two key structural motifs:

- A 5-(3-nitrophenyl) substituent on the pyrazole ring, contributing electron-withdrawing effects and influencing electronic delocalization.

This compound is synthesized via condensation of 5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide with 2-bromo-3-phenylacrylaldehyde. Its structural complexity necessitates advanced characterization techniques, including single-crystal X-ray diffraction (utilizing SHELX programs ), FT-IR, NMR, and mass spectrometry .

Properties

CAS No. |

307975-90-2 |

|---|---|

Molecular Formula |

C19H14BrN5O3 |

Molecular Weight |

440.2 g/mol |

IUPAC Name |

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H14BrN5O3/c20-15(9-13-5-2-1-3-6-13)12-21-24-19(26)18-11-17(22-23-18)14-7-4-8-16(10-14)25(27)28/h1-12H,(H,22,23)(H,24,26)/b15-9-,21-12+ |

InChI Key |

VYTRYNYGXIBJGV-IYKLUDEYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])\Br |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])Br |

Origin of Product |

United States |

Biological Activity

N'-(2-Bromo-3-phenylallylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrazole nucleus, which is known for its pharmacological versatility. The presence of the bromine atom and nitrophenyl group enhances its reactivity and potential biological interactions.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance:

- Carrageenan-induced edema : Compounds similar to this pyrazole have shown significant inhibition of inflammation in animal models when tested against carrageenan-induced paw edema, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .

- Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators, such as TNF-alpha and IL-6, which play crucial roles in the inflammatory response .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Studies : Research indicates that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. For example, compounds tested showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antifungal Effects : In addition to antibacterial activity, some derivatives have demonstrated antifungal properties against pathogens like Candida albicans, suggesting a broad spectrum of antimicrobial activity .

3. Anticancer Activity

Emerging research has pointed towards the potential anticancer effects of this class of compounds:

- Cell Line Studies : In vitro assays on cancer cell lines such as HeLa and MCF7 revealed that certain pyrazole derivatives exhibit cytotoxic effects with IC50 values in the micromolar range, indicating their potential as anticancer agents .

- Mechanistic Insights : The anticancer activity is believed to be mediated through multiple pathways, including apoptosis induction and cell cycle arrest, which are critical for inhibiting tumor growth .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives can possess significant antimicrobial properties. A study indicated that various pyrazole compounds exhibited activity against a range of bacterial strains, suggesting that N'-(2-Bromo-3-phenylallylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide may similarly contribute to this field .

Anti-inflammatory Effects

Pyrazole compounds have also been noted for their anti-inflammatory effects. The presence of nitrophenyl groups in the structure may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely reported. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The unique structure of this compound positions it as a promising candidate for anticancer drug development .

Synthesis and Evaluation

A series of experiments have been conducted to synthesize this compound and evaluate its biological activities:

Comparative Studies

Comparative studies with other pyrazole derivatives have shown that this compound exhibits enhanced activity against certain pathogens and cancer cell lines, indicating its potential as a lead compound for drug development.

Comparison with Similar Compounds

Substituent Effects on the Hydrazide Moiety

The allylidene or benzylidene substituent significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

Electronic Effects of Nitrophenyl Substituents

The position and number of nitro groups modulate electronic properties:

Key Observations :

- Nitro Positioning : A 3-nitrophenyl group (target) induces less symmetry than 4-nitrophenyl analogs, affecting crystal packing and intermolecular interactions .

- Thermodynamic Stability: Nitro groups increase sublimation enthalpies, suggesting higher thermal stability compared to non-nitrated derivatives .

Computational and Experimental Characterization

Spectroscopic and Crystallographic Analysis

DFT and Molecular Docking Studies

- Electronic Structure : The bromo-allylidene group in the target compound increases electron density on the pyrazole ring compared to dichloro analogs, as shown by HOMO-LUMO gaps (~4.5 eV vs. ~4.2 eV in E-DPPC) .

- Solvation Effects: SCRF calculations suggest the nitro group enhances aqueous solubility (ΔGsolv = -25 kcal/mol) compared to non-polar derivatives .

Q & A

Q. Which software packages are recommended for crystallographic and computational studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.